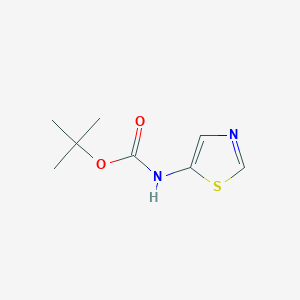

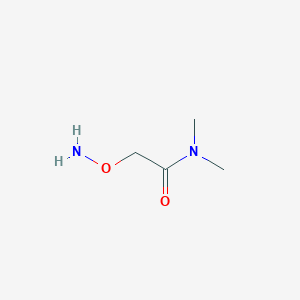

2-aminooxy-N,N-dimethylacetamide

Overview

Description

2-aminooxy-N,N-dimethylacetamide is a chemical compound with the molecular weight of 118.14 . It is a liquid at room temperature . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Scientific Research Applications

Fluorescent Probe for Carbonyl Compounds

2-Aminooxy-N,N-dimethylacetamide (DNSAOA) serves as a molecular probe for measuring trace amounts of carbonyl compounds (such as aldehydes and ketones) in water samples. This probe offers enhanced sensitivity and purity, enabling the detection of low concentrations of compounds like formaldehyde and acetaldehyde in environmental samples like snow, ice, and cloud water (Houdier et al., 2000).

Palladium-Catalyzed β-C(sp3)-H Arylation

This compound is utilized as a novel transient directing group (TDG) in the palladium-catalyzed β-C(sp3)-H bond functionalization of aliphatic ketones. Its exceptional directing ability enables the generation of arylated products in various yields, expanding the scope of applications for TDGs in organic synthesis (Wang et al., 2021).

Photocatalytic CO2 Reduction

N,N-Dimethylacetamide, a related compound, is used as a solvent in the photocatalytic reduction of CO2. This solvent's stability against hydrolysis and the absence of formate production upon hydrolysis make it a suitable medium for catalytic activities involved in CO2 reduction, producing carbon monoxide and formate, while minimizing dihydrogen evolution (Kuramochi et al., 2014).

Complexation with Nd(3+) Ions

2-Aminooxy-N,N-dimethylacetamide derivatives are synthesized for studying their complexation with Nd(3+) ions in solution. These ligands act as tridentate ligands and show the potential for fine-tuning binding strength with metal ions, contributing to the understanding of metal-ligand interactions in solution (Dau et al., 2016).

Synthesis of Organic Compounds

N,N-Dimethylformamide and N,N-dimethylacetamide, closely related to 2-aminooxy-N,N-dimethylacetamide, are used as multipurpose reagents in the synthesis of a variety of compounds under different experimental conditions. These solvents contribute atoms for the synthesis, highlighting their versatility in organic synthesis (Le Bras & Muzart, 2018).

Safety And Hazards

2-aminooxy-N,N-dimethylacetamide is classified as a dangerous substance according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals . It has hazard statements H302, H312, H315, H318, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

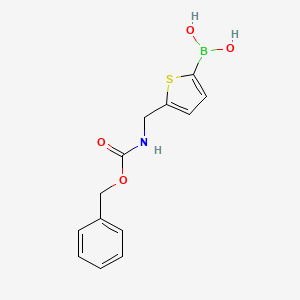

IUPAC Name |

2-aminooxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFEFAEGQGTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminooxy-N,N-dimethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.